



Synthesis of Calcitriol Impurity C for Research **Applications**

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Compound of Interest		
Compound Name:	Impurity C of Calcitriol	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the hormonally active form of vitamin D, is a crucial regulator of calcium and phosphate homeostasis. Its therapeutic use necessitates a thorough understanding of its potential impurities, which can arise during synthesis or degradation. Calcitriol Impurity C, also known as the triazoline adduct of pre-Calcitriol, is a significant process-related impurity.[1][2] This document provides a detailed protocol for the synthesis of Calcitriol Impurity C for research purposes, enabling its use as a reference standard in analytical method development, impurity profiling, and toxicological studies.

Calcitriol Impurity C is formed via a Diels-Alder reaction between pre-Calcitriol, a thermally labile isomer of Calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a potent dienophile. [3] This reaction is often utilized in the analytical derivatization of vitamin D and its metabolites to enhance their detection by mass spectrometry.[4] The synthesis protocol outlined below is adapted from these analytical procedures for preparative-scale isolation of the impurity.

Chemical and Physical Properties

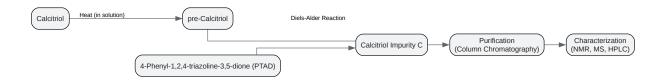
A summary of the key chemical and physical properties of Calcitriol Impurity C is presented in the table below.



Property	Value	Reference
Chemical Name	(6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][5][6] [7]triazolo[1,2a]cinnoline-1,3(2H)-dione	[1]
Synonyms	Pre-Calcitriol Triazoline Adduct, pre-Calcitriol PTAD Adduct	[2]
CAS Number	86307-44-0	[2]
Molecular Formula	C35H49N3O5	[2]
Molecular Weight	591.78 g/mol	[2]
Appearance	White to off-white solid	[5]
Solubility	Soluble in Methanol, DMSO	[2]

Synthesis Workflow

The synthesis of Calcitriol Impurity C involves the in situ generation of pre-Calcitriol from Calcitriol followed by its reaction with PTAD. The workflow is depicted below.



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Caption: Synthesis workflow for Calcitriol Impurity C.

Experimental Protocol: Synthesis of Calcitriol Impurity C

This protocol describes the synthesis of Calcitriol Impurity C from Calcitriol.

Materials:

- Calcitriol
- 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Acetonitrile (anhydrous)
- Toluene (anhydrous)
- Ethyl acetate (HPLC grade)
- n-Hexane (HPLC grade)
- Silica gel for column chromatography (230-400 mesh)
- Nitrogen gas (high purity)
- Standard laboratory glassware

Procedure:

- Preparation of pre-Calcitriol Solution:
 - Dissolve 100 mg of Calcitriol in 20 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
 - Heat the solution to reflux under a nitrogen atmosphere for 2 hours to facilitate the thermal isomerization of Calcitriol to pre-Calcitriol. The solution will turn a pale yellow.
 - Cool the solution to room temperature.



Diels-Alder Reaction:

- In a separate flask, dissolve 1.1 equivalents of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in 10 mL of anhydrous acetonitrile.
- Slowly add the PTAD solution to the pre-Calcitriol solution at room temperature with constant stirring. The characteristic red color of the PTAD solution should disappear upon addition, indicating the reaction is proceeding.
- Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.

Work-up:

- Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
- Redissolve the residue in a minimal amount of ethyl acetate.

Purification:

- Prepare a silica gel column using a slurry of silica gel in n-hexane.
- Load the concentrated crude product onto the column.
- Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/n-hexane 1:1) and visualize under UV light.
- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Characterization:

Dry the purified product under high vacuum to obtain a white to off-white solid.



 Characterize the synthesized Calcitriol Impurity C using High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Expected Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Calcitriol Impurity C.

Parameter	Expected Value
Yield	70-85%
Purity (by HPLC)	>98%
Molecular Weight (MS)	[M+H]+ = 592.37

Characterization Data

Mass Spectrometry (MS):

• ESI-MS (m/z): [M+H]+ calculated for C35H50N3O5: 592.37; found 592.4.

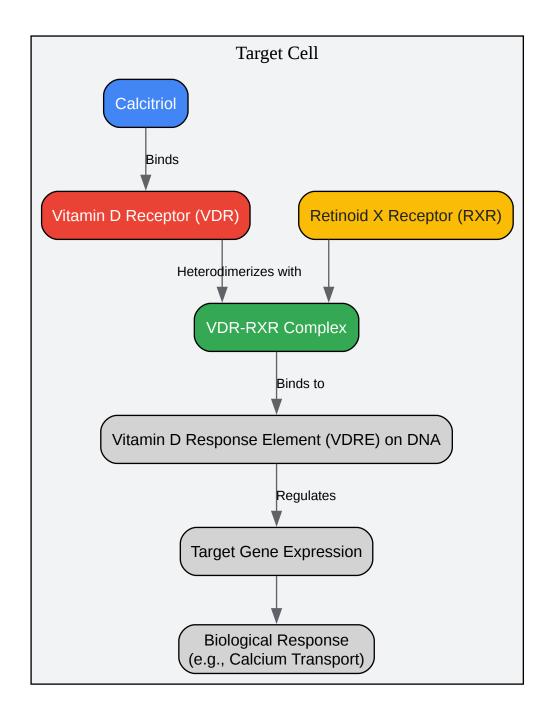
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.50-7.35 (m, 5H, Ar-H), 6.50 (d, J=8.5 Hz, 1H), 6.25 (d, J=8.5 Hz, 1H), 4.50-4.40 (m, 2H), 4.20 (br s, 1H), 4.05 (br s, 1H), 1.25 (s, 6H), 0.95 (d, J=6.5 Hz, 3H), 0.60 (s, 3H). (Note: This is a predicted spectrum based on the structure and may vary slightly).
- ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 157.0, 155.5, 131.5, 129.0, 128.5, 125.5, 125.0, 122.0, 117.0, 71.5, 71.0, 67.0, 65.0, 56.5, 56.0, 46.0, 45.5, 43.0, 40.5, 36.0, 35.0, 29.0, 27.5, 23.5, 22.5, 21.0, 18.5, 12.0. (Note: This is a predicted spectrum based on the structure and may vary slightly).

Calcitriol Signaling Pathway



Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction leads to the regulation of gene expression involved in calcium and phosphate metabolism.



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Caption: Simplified Calcitriol signaling pathway.



Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of Calcitriol Impurity C. The detailed protocol and expected data will be valuable for researchers in the pharmaceutical industry and academia for producing this important impurity standard. The availability of pure Calcitriol Impurity C is essential for the development and validation of analytical methods to ensure the quality and safety of Calcitriol drug products.

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